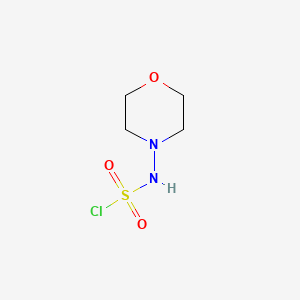
Morpholin-4-ylsulfamyl chloride
Cat. No. B8653354
Key on ui cas rn:
89316-35-8
M. Wt: 200.65 g/mol
InChI Key: AXEVAAYUGSXTBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06022971
Procedure details


To a solution of sulphuryl chloride (27.7 ml, 3 mol equiv) in acetonitrile (25 ml) under nitrogen was added a solution of morpholine (10 g, 114 mmol) in acetonitrile (25 ml). The reaction was heated under reflux for 15 hours, then cooled to room temperature and concentrated in vacuo to give the title compound (20.45 g).



Identifiers


|
REACTION_CXSMILES
|
[S:1]([Cl:5])(Cl)(=[O:3])=[O:2].[NH:6]1[CH2:11][CH2:10][O:9][CH2:8][CH2:7]1.C(#[N:14])C>>[O:9]1[CH2:10][CH2:11][N:6]([NH:14][S:1]([Cl:5])(=[O:3])=[O:2])[CH2:7][CH2:8]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
27.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
N1CCOCC1
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)#N
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)#N
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 15 hours
|
|
Duration
|
15 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O1CCN(CC1)NS(=O)(=O)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 20.45 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

